N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Description
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine characterized by:
- A 4-(trifluoromethyl) group on the benzene ring, imparting electron-withdrawing effects and lipophilicity.
- This compound’s structural complexity suggests applications in medicinal chemistry, particularly as intermediates in drug synthesis or bioactive molecules.
Properties
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3/c1-18(2)7-4-8-19(3)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,4,7-8,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJDHXWKNIXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C12H16F3N3
- Molecular Weight : 273.27 g/mol
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents. The presence of the dimethylamino group is also significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable alkylating agent. The synthetic route can be summarized as follows:
-
Starting Materials :
- 4-(Trifluoromethyl)benzene-1,2-diamine
- Dimethylaminopropyl halide
-
Reaction Conditions :
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)
- Yield : The reaction usually yields the product in good purity and yield.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, a study on triazole derivatives showed that modifications in the amide bond can lead to improved antiproliferative activity against various cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative | HeLa | 9.6 ± 0.7 |
| Parent Compound | HeLa | 41 ± 3 |
This suggests that this compound may possess similar or enhanced activity due to its structural features.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression.
- Induction of apoptosis : Studies suggest that such compounds can trigger programmed cell death in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of related diamines in targeting specific cancer pathways. In vitro assays demonstrated that these compounds could effectively inhibit key signaling pathways involved in tumor growth .
Safety and Toxicity
Safety assessments have indicated that this compound does not exhibit significant reproductive toxicity or carcinogenicity . However, like many amines, it should be handled with care due to potential irritant properties.
Comparison with Similar Compounds
Physicochemical and Structural Data Comparison
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of N¹-[3-(dimethylamino)propyl]-N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine?
Answer:
The synthesis involves sequential functionalization of the benzene-1,2-diamine core. Key steps include:
Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using reagents like CF₃I under catalytic Cu(I) conditions, ensuring regioselectivity at the para position .
Alkylation : React the intermediate with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile to install the dimethylamino propyl group. Monitor reaction progress via TLC to minimize over-alkylation by-products .
Methylation : Use methyl iodide under controlled pH (e.g., NaH in THF) to selectively methylate the secondary amine. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .
Advanced: How can computational tools like COMSOL Multiphysics enhance the study of this compound’s reaction kinetics or thermodynamic stability?
Answer:
COMSOL Multiphysics enables multi-physics modeling to simulate:
- Reaction Kinetics : Input Arrhenius parameters (activation energy, pre-exponential factor) derived from experimental data to model reaction pathways. Validate using differential scanning calorimetry (DSC) or in-situ FTIR .
- Thermodynamic Stability : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to predict bond dissociation energies and electron density maps. Compare results with experimental thermogravimetric analysis (TGA) data to identify decomposition thresholds .
- Scale-Up Predictions : Integrate AI-driven process optimization to adjust parameters (e.g., temperature, stirring rate) in real-time, reducing trial-and-error in pilot-scale synthesis .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions. The trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and dimethylamino protons (δ ~2.2-2.5 ppm) are key markers .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 334.18). Compare with theoretical isotopic patterns .
- HPLC-PDA : Employ a C18 column (MeCN/H₂O gradient) to quantify purity (>98%) and detect trace by-products (e.g., unreacted diamine intermediates) .
Advanced: How should researchers address contradictions between experimental and computational data in electronic property analysis?
Answer:
- Theoretical Framework Alignment : Ensure computational models (e.g., DFT) use the same basis sets and solvation models as experimental conditions (e.g., solvent polarity in UV-Vis measurements) .
- Error Source Analysis : Cross-check ionization potentials (UPS vs. DFT) and HOMO-LUMO gaps (Cyclic Voltammetry vs. TD-DFT). Discrepancies >0.3 eV suggest inadequate functional selection (e.g., switch from B3LYP to ωB97X-D) .
- Iterative Refinement : Adjust computational parameters (e.g., implicit solvent models) and validate with experimental XPS or Raman spectra to reconcile data .
Basic: What safety protocols are essential when handling this compound’s intermediates (e.g., nitro derivatives)?
Answer:
- Nitro Group Handling : Use blast shields and remote-controlled equipment during nitration steps (e.g., HNO₃/H₂SO₄ mixtures). Monitor exotherms via inline IR thermography .
- Amine Stability : Store intermediates under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation. Conduct regular LC-MS checks for degradation products (e.g., quinone formation) .
Advanced: What strategies optimize the compound’s solubility for biological assays without structural modification?
Answer:
- Co-Solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes. Measure logP via shake-flask method (target logP <3) to balance hydrophilicity .
- pH Adjustment : Protonate the dimethylamino group (pKa ~8.5) in acidic buffers (pH 5-6) to enhance aqueous solubility. Confirm stability via ¹H NMR in D₂O .
- Nanoformulation : Use solvent-antisolvent precipitation with PLGA polymers (e.g., 50:50 lactide:glycolide) to generate nanoparticles (100-200 nm) for in vitro testing .
Advanced: How can researchers leverage crystallography to resolve ambiguities in the compound’s stereoelectronic effects?
Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation (CHCl₃/hexane). Resolve torsion angles between the trifluoromethyl and dimethylamino groups to assess steric hindrance .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F⋯H contacts) to explain packing anomalies. Compare with DFT-predicted lattice energies .
- Synchrotron Radiation : Use high-flux X-rays (λ = 0.7 Å) to detect weak hydrogen bonds influencing conformational stability .
Basic: What are the best practices for ensuring reproducibility in multi-step synthesis?
Answer:
- Detailed Logs : Document reaction parameters (e.g., cooling rate during exothermic steps) and raw material sources (e.g., CAS 329-15-7 for benzoyl chloride) .
- QC Checkpoints : Implement in-line FTIR after each step to confirm functional group conversion. Use internal standards (e.g., anthracene) for quantitative GC-MS .
- Peer Validation : Share protocols via platforms like Zenodo and collaborate with independent labs to verify yields/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
